N-(2-cyclohexenylethyl)-1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine
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Overview
Description
N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-1-ETHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-AMINE is a complex organic compound with a unique structure that combines a cyclohexene ring, an ethyl group, and a triazoloquinoxaline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-1-ETHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-AMINE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclohexene Derivative: The initial step involves the preparation of the cyclohexene derivative through a cyclization reaction.
Attachment of the Ethyl Group: The ethyl group is introduced via an alkylation reaction using ethyl halides under basic conditions.
Formation of the Triazoloquinoxaline Moiety: The final step involves the formation of the triazoloquinoxaline ring system through a cyclization reaction involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-1-ETHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethyl group or the triazoloquinoxaline moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or nucleophiles in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-1-ETHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-AMINE has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structure and potential biological activity.
Materials Science: It is explored for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules and its potential effects on cellular processes.
Industrial Applications: It is considered for use in the synthesis of advanced materials and as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism of action of N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-1-ETHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-AMINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(1-Cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide
- 2-(1-Cyclohexenyl)ethylamine
Uniqueness
N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-1-ETHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-AMINE is unique due to its combination of a cyclohexene ring, an ethyl group, and a triazoloquinoxaline moiety This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds
Properties
Molecular Formula |
C19H23N5 |
---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine |
InChI |
InChI=1S/C19H23N5/c1-2-17-22-23-19-18(20-13-12-14-8-4-3-5-9-14)21-15-10-6-7-11-16(15)24(17)19/h6-8,10-11H,2-5,9,12-13H2,1H3,(H,20,21) |
InChI Key |
QYGVNEXOQDMVJQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C2N1C3=CC=CC=C3N=C2NCCC4=CCCCC4 |
Origin of Product |
United States |
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